Racemetirosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-48-0, 620-30-4 | |
| Record name | α-Methyl-p-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemetirosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemetyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Racemetirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Dissection of Racemetirosine at Molecular and Cellular Levels
Tyrosine Hydroxylase Inhibition and Catecholamine Biosynthesis Modulation
Racemetirosine functions as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. cancer.govnih.gov This inhibition directly impacts the production of these crucial neurotransmitters and hormones.
Competitive Inhibition Mechanisms
This compound exerts its inhibitory effect on tyrosine hydroxylase through a competitive mechanism. cancer.gov Structurally resembling the natural substrate tyrosine, this compound binds to the active site of the enzyme. cancer.govwikipedia.org This binding is mutually exclusive with the binding of tyrosine, meaning the enzyme can be bound to either the inhibitor or the substrate, but not both simultaneously. wikipedia.orgtaylorandfrancis.com By occupying the active site, this compound prevents tyrosine from binding and undergoing hydroxylation to dihydroxyphenylalanine (Dopa), the precursor to catecholamines. cancer.gov The degree of inhibition can be influenced by the relative concentrations of this compound and tyrosine; increasing the concentration of the natural substrate can overcome the inhibitory effect. wikipedia.org
Impact on Catecholamine Homeostasis
By inhibiting tyrosine hydroxylase, this compound disrupts the normal biosynthesis of catecholamines, leading to a reduction in their levels. cancer.govnih.gov Catecholamines are vital for numerous physiological processes, and their synthesis is tightly regulated to maintain homeostasis. nih.govnih.gov The inhibition of their production by this compound can therefore have significant physiological consequences related to the functions governed by these neurochemicals. Research on similar tyrosine hydroxylase inhibitors has demonstrated a dose-dependent decrease in endogenous catecholamine levels in the brain. nih.gov
Exploitation of Cancer Metabolism Vulnerabilities
A key aspect of this compound's mechanism of action is its ability to exploit the unique metabolic characteristics of cancer cells. nih.gov Malignant cells often exhibit significant metabolic reprogramming to support their rapid proliferation and survival. nih.govresearchgate.net
Targeting the Warburg Effect and Glycolytic Reprogramming
Cancer cells are known to exhibit the "Warburg effect," a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. letswinpc.orgnih.govnih.gov This metabolic shift, also known as aerobic glycolysis, is a hallmark of many tumors. nih.govalfacytology.com this compound is designed to take advantage of this altered metabolic state. nih.gov Due to their inefficient energy production through fermentation, cancer cells often need to utilize alternative raw materials for metabolism, with a preference for amino acids like tyrosine, which are less commonly used by normal, healthy cells. letswinpc.org
Induction of Cellular Stress and Death Pathways
Once inside the cancer cell, this compound triggers a cascade of events that lead to profound cellular stress and ultimately, cell death. cancer.govcancer.govpcori.org Its primary mechanisms revolve around disrupting protein synthesis and overwhelming the cell's ability to cope with oxidative stress, culminating in apoptosis. cancer.govcancer.gov This multifaceted attack targets fundamental processes that cancer cells rely on for their survival and proliferation.
Cancer cells inherently exhibit a higher metabolic rate, which leads to increased production of reactive oxygen species (ROS) compared to normal cells. mdpi.commdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that can damage DNA, proteins, and lipids. mdpi.comyoutube.com To counteract this, cancer cells upregulate antioxidant defense systems to maintain redox homeostasis and prevent ROS-mediated cell death. mdpi.com
This compound's mechanism indirectly but powerfully enhances oxidative stress within the cancer cell. cancer.govcancer.gov This is achieved by inhibiting the synthesis of key protective proteins, most notably Mucin-1 (MUC1). cancer.govcancer.govpcori.org MUC1 plays a crucial role in regulating ROS levels by upregulating antioxidant defenses. cancer.govcancer.gov By preventing MUC1 synthesis, this compound dismantles this protective shield. In the absence of sufficient MUC1, the cell's ability to manage the high levels of ROS generated by its altered metabolism is compromised. cancer.govcancer.gov This leads to a significant increase in intracellular ROS, resulting in heightened oxidative stress that exceeds the cell's tolerance threshold, thereby pushing it towards apoptosis. cancer.govcancer.gov While low to moderate levels of ROS can promote cancer cell proliferation, excessive levels are toxic and trigger programmed cell death. mdpi.com
As a dysfunctional tyrosine derivative, this compound acts as a faulty building block for proteins. cancer.govcancer.gov When it is taken up by the cell, it is incorporated into the pool of amino acids available for protein synthesis. Its presence disrupts the normal process of translation, leading to the inhibition of protein synthesis. cancer.govcancer.govpcori.org This interference is not general but has specific and critical consequences for the cancer cell, as the synthesis of vital proteins is halted. This mechanism is a direct assault on the cancer cell's ability to produce the enzymes, structural components, and signaling molecules necessary for its survival and growth.
A specific and critical consequence of this compound's interference with protein synthesis is the prevention of Mucin-1 (MUC1) production. cancer.govcancer.govpcori.org MUC1 is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed in a vast majority of epithelial cancers, including those of the breast, pancreas, lung, and colon. nih.govnih.govmdpi.com In normal epithelial cells, MUC1 is located on the apical surface and acts as a protective barrier. nih.govmdpi.com In cancer cells, however, it loses this polarized expression and becomes distributed over the entire cell surface, where it contributes significantly to the malignant phenotype. nih.govnih.gov this compound's ability to specifically prevent the synthesis of this oncoprotein is central to its anti-cancer activity. cancer.govcancer.gov
The modulation of MUC1 function by this compound is directly linked to the induction of apoptosis, or programmed cell death. MUC1 is a known inhibitor of apoptosis. nih.govnih.gov It can block both the extrinsic and intrinsic apoptotic pathways. For instance, MUC1 has been shown to interact with and inhibit key components of the death-inducing signaling complex (DISC) and to prevent the translocation of pro-apoptotic proteins like Bax to the mitochondria. nih.gov
By halting the synthesis of MUC1, this compound removes this critical anti-apoptotic brake. cancer.govcancer.gov This loss of MUC1, combined with the simultaneously induced enhancement of oxidative stress, creates a cellular environment that is strongly pro-apoptotic. cancer.govcancer.gov The elevated ROS levels act as a powerful signal to initiate the intrinsic apoptotic pathway, and without MUC1 to interfere, the cell is efficiently driven towards self-destruction. cancer.govcancer.govnih.gov Research has demonstrated that the knockdown or silencing of the MUC1 gene is associated with an increase in apoptosis in cancer cells. nih.govnih.gov
| Mechanism | Molecular Target/Process | Consequence for Cancer Cell |
|---|---|---|
| Selective Uptake | LAT1/CD98 Amino Acid Transporter | Accumulation of this compound within cancer cells. cancer.govcancer.gov |
| Protein Synthesis Interference | Translation Machinery | Inhibition of general protein synthesis. cancer.govcancer.govpcori.org |
| MUC1 Synthesis Inhibition | MUC1 Oncoprotein | Loss of a key anti-apoptotic and protective protein. cancer.govcancer.govpcori.org |
| Oxidative Stress Enhancement | Reactive Oxygen Species (ROS) | Increased intracellular ROS levels overwhelm antioxidant defenses. cancer.govcancer.gov |
| Apoptosis Induction | Apoptotic Pathways | Initiation of programmed cell death. cancer.govcancer.govnih.gov |
Disruption of Autophagy as a Survival Mechanism
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining homeostasis, especially under conditions of stress. mdpi.com In the context of oncology, autophagy often functions as a pro-survival mechanism for cancer cells, allowing them to withstand metabolic stress, nutrient deprivation, and high levels of oxidative stress within the tumor microenvironment by recycling damaged organelles and misfolded proteins to generate energy and essential metabolites. mdpi.comnih.gov Established tumors, in particular, can become dependent on this process for their continued growth and resistance to therapy. mdpi.commdpi.com Therefore, the disruption of this protective autophagic process is a key strategy in cancer therapeutics.
This compound, a dysfunctional analog of the amino acid tyrosine, is designed to selectively target the altered metabolism of cancer cells. nih.govnih.gov A primary proposed mechanism of its anti-neoplastic activity is the induction of significant oxidative stress, leading to a massive increase in intracellular reactive oxygen species (ROS). nih.gov While a moderate increase in ROS can trigger a protective autophagic response, the high levels of ROS generated as a consequence of this compound's interference with protein synthesis can overwhelm and disrupt this system. nih.govnovusbio.com
The interplay between high oxidative stress and autophagy is complex. Initially, ROS can induce autophagy as a compensatory survival mechanism. novusbio.com However, excessive ROS can lead to the dysfunction of the autophagic machinery itself. This disruption can occur through several mechanisms, including the oxidative damage of essential autophagy-related proteins and the destabilization of lysosomal membranes, which are critical for the final degradation step in the autophagy pathway. nih.gov When the lysosomal membrane is permeabilized, it can lead to the release of cathepsins and other hydrolases into the cytoplasm, triggering cell death instead of promoting survival. nih.gov By inducing a state of severe and sustained oxidative stress, this compound is hypothesized to push cancer cells past the threshold of protective autophagy, turning a key survival mechanism into a non-functional or even pro-death pathway. nih.govnih.gov
| Condition | Effect on Autophagy | Key Molecular Mediators | Outcome for Cancer Cell |
|---|---|---|---|
| Basal/Physiological ROS | Homeostatic regulation | ATG4, Parkin | Maintenance of cellular health |
| Moderate Oxidative Stress | Induction of protective autophagy | AMPK, ULK1, Beclin-1 | Survival and stress adaptation nih.govresearchgate.net |
| Severe Oxidative Stress (this compound-induced) | Disruption of autophagic flux, potential switch to cell death pathway | Lysosomal membrane permeabilization, oxidation of ATG proteins | Loss of survival advantage, apoptosis nih.gov |
Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cellular proliferation. It consists of several checkpoints that ensure the fidelity of DNA replication and cell division. mdpi.com The arrest of the cell cycle is a common mechanism by which anti-cancer agents inhibit tumor growth. researchgate.net this compound is proposed to induce cell cycle arrest through at least two interconnected molecular mechanisms stemming from its identity as a dysfunctional amino acid analog: the disruption of protein synthesis and the induction of severe oxidative stress. nih.gov
First, as a dysfunctional tyrosine derivative, this compound can interfere with the synthesis of essential proteins required for cell cycle progression. nih.govnih.gov Cancer cells exhibit an elevated demand for amino acids to support their rapid proliferation. nih.gov this compound exploits this metabolic feature, leading to its preferential uptake by tumor cells. Its incorporation into nascent polypeptide chains can result in misfolded, non-functional proteins, triggering cellular stress responses like the unfolded protein response (UPR). The UPR and general amino acid deprivation signals are known to activate checkpoint pathways that halt the cell cycle, typically at the G1/S or G2/M transition, to prevent the replication of a compromised cell. mdpi.com
Second, the significant increase in ROS induced by this compound is a potent trigger for cell cycle arrest. nih.govmdpi.com High levels of oxidative stress cause damage to cellular macromolecules, including DNA. DNA damage activates complex signaling networks, such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) pathways. researchgate.net These pathways, in turn, phosphorylate and activate checkpoint kinases like Chk1 and Chk2, which mediate cell cycle arrest. researchgate.net For instance, activation of the p53 tumor suppressor protein can lead to the transcription of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that drives G1 arrest. mdpi.com Similarly, the inhibition of the Cdc25 phosphatase family by checkpoint kinases prevents the activation of CDK1/Cyclin B complexes, thereby blocking entry into mitosis and causing a G2/M arrest. researchgate.net
| Checkpoint | Key Proteins | Activating Stress Signal | Consequence |
|---|---|---|---|
| G1/S Transition | p53, p21, CDK4/6, Cyclin D | DNA Damage (ROS-induced), Protein Synthesis Disruption | Arrest in G1 phase mdpi.com |
| G2/M Transition | ATM/ATR, Chk1/Chk2, Cdc25, CDK1, Cyclin B | DNA Damage (ROS-induced) | Arrest in G2 phase, preventing mitosis researchgate.net |
Preclinical Investigation and in Vitro / in Vivo Modeling
Clinical Research and Therapeutic Development
Oncology Applications
Racemetirosine has been evaluated as a potential treatment for patients with advanced pancreatic ductal adenocarcinoma (PDAC), a disease with a historically poor prognosis.
A key investigation into the efficacy of this compound for pancreatic cancer was the TYME-88-Panc study, a Phase II/III trial. The study focused on patients with metastatic pancreatic cancer who had already undergone at least two previous lines of therapy asco.org. In the Phase II portion of the trial, this compound demonstrated a median overall survival (OS) of 6.4 months in evaluable patients. aacrjournals.orgonclive.com The clinical benefit rate (CBR), defined as achieving stable disease or better, was 44% among patients with available imaging. aacrjournals.orgonclive.com Notably, patients who achieved at least stable disease showed a significant improvement in survival, with a 92% reduction in the risk of death onclive.comdrug-dev.com.
The TYME-88-Panc trial was designed to further evaluate these encouraging preliminary results in a larger patient population. The pivotal Part 2 of the study was a randomized, open-label Phase II/III trial comparing this compound with physician's choice of treatment in the third-line setting for metastatic PDAC. asco.org The primary endpoint of the study was overall survival asco.org.
However, the SM-88 arm of the Precision Promise trial, a platform study for metastatic pancreatic cancer, was discontinued (B1498344). The decision was made by the trial sponsor, the Pancreatic Cancer Action Network (PanCAN), due to futility, as the overall survival for SM-88 monotherapy was lower compared to the standard of care chemotherapy in the second-line setting larvol.com.
| Metric | Result | Source |
|---|---|---|
| Median Overall Survival (OS) | 6.4 months | aacrjournals.orgonclive.com |
| Clinical Benefit Rate (CBR) | 44% | aacrjournals.orgonclive.com |
| Reduction in Risk of Death (in patients with stable disease or better) | 92% (HR=0.08, p=0.02) | onclive.comdrug-dev.com |
| Median Reduction in Circulating Tumor Cells (CTCs) | 63% | aacrjournals.orgdrug-dev.com |
Research into this compound for pancreatic cancer has primarily focused on patients with metastatic or recurrent disease who have limited treatment options. Early data from 10 patients with metastatic or recurrent pancreatic cancer showed that 40% survived for more than 12 months letswinpc.org. The TYME-88-Panc study enrolled patients with metastatic pancreatic cancer that had progressed after two lines of chemotherapy asco.org. The rationale for investigating this compound in this setting is the urgent need for effective therapies for patients who have exhausted standard treatment options drug-dev.com.
This compound (SM-88) has been specifically investigated as a third-line treatment for metastatic pancreatic cancer pcori.org. For patients who have progressed after two prior lines of systemic therapy, there is currently no standard of care that has demonstrated improved outcomes, with an expected overall survival of only 2-2.5 months asco.org. The TYME-88-Panc pivotal trial was designed to evaluate this compound as a potential third-line treatment option for this patient population drug-dev.com. The FDA has granted Orphan Drug Designation to this compound for the treatment of pancreatic cancer, highlighting the need for new therapies in this space onclive.com.
This compound has also been studied in the context of prostate cancer, particularly in a non-metastatic, biochemically recurrent setting.
A Phase II trial evaluated the use of this compound in patients with non-metastatic biochemically recurrent prostate cancer who had a rising prostate-specific antigen (PSA) nih.gov. The goal of therapy in this patient population is often to delay the need for androgen deprivation therapy (ADT), which can have significant side effects nih.gov.
In this open-label study, treatment with this compound was associated with disease control. Key findings from the trial include a significant decrease in circulating tumor cells (CTCs), with a median reduction of 65.3% in 18 of 19 patients. For patients whose CTC count dropped to less than 10 cells/4 ml, the disease control rate was 100%, with no evidence of metastases or PSA progression while on the trial. While only one patient (4.3%) had a PSA decline of 50% or more, the majority of patients (83%) had stabilized PSA levels. Importantly, no patients developed metastatic disease while on treatment nih.gov.
| Metric | Result | Source |
|---|---|---|
| Median CTC Decrease | 65.3% | nih.gov |
| Disease Control Rate (CTC nadir <10 cells/4 ml) | 100% | nih.gov |
| PSA Decline ≥50% | 4.3% (1 subject) | nih.gov |
| Metastasis-Free Survival on Treatment | 100% | nih.gov |
Exploration Across Other Malignancies
Non-Oncological Investigational Applications
This compound (often referred to as metyrosine in this context) has a well-established investigational and clinical application in the management of pheochromocytoma, a rare tumor of the adrenal gland that leads to an overproduction of catecholamines (e.g., epinephrine and norepinephrine).
The primary mechanism of action of this compound is the inhibition of the enzyme tyrosine hydroxylase nih.gov. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines nih.gov. By competitively blocking this enzyme, this compound effectively reduces the body's production of catecholamines nih.gov. In patients with pheochromocytoma, administration of one to four grams of metyrosine per day has been shown to reduce catecholamine biosynthesis by 35% to 80% nih.gov.
Research has primarily focused on its use for the preoperative preparation of patients for surgery. The goal is to manage symptoms of catecholamine excess, such as severe hypertension, and to reduce the risk of intraoperative complications like hypertensive crises and hemodynamic instability nih.gov. A retrospective review of 25 patients undergoing surgery for pheochromocytoma compared patients prepared with the alpha-blocker phenoxybenzamine alone versus those prepared with a combination of phenoxybenzamine and metyrosine. While there were no significant differences in mean blood pressure, the study suggested that intraoperative blood pressure management was facilitated in the combination group. Furthermore, the metyrosine-prepared patients had lower estimated blood loss and required less intraoperative volume replacement, suggesting the combination regimen can lead to better blood pressure control and less surgical blood loss nih.gov.
Exploration in Hypertension and Psychotic Disorders
As an inhibitor of tyrosine hydroxylase, this compound effectively reduces the production of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This mechanism provides a strong rationale for its investigation in conditions characterized by catecholamine excess or dysregulation.
Hypertension: Excessive production of norepinephrine and epinephrine, potent vasoconstrictors, can lead to hypertension. The related compound, metyrosine (the L-isomer of this compound), is approved for the management of hypertension in patients with pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines. By inhibiting catecholamine synthesis, metyrosine helps to control blood pressure in these patients. While direct clinical trials of this compound for essential hypertension are not prominent in publicly available literature, its established mechanism of action suggests a plausible therapeutic application that warrants further investigation.
Psychotic Disorders: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of psychosis. Conventional antipsychotic medications primarily act by blocking dopamine D2 receptors. This compound offers an alternative therapeutic strategy by directly reducing the synthesis of dopamine. This approach could potentially mitigate some of the side effects associated with receptor blockade. While preclinical studies in animal models of psychosis would be a necessary precursor to clinical trials, the foundational pharmacology of this compound supports its exploration in psychotic disorders.
Investigational Use in Anxiety Disorders and ADHD
The role of dopamine and norepinephrine in anxiety and Attention-Deficit/Hyperactivity Disorder (ADHD) is complex, with evidence suggesting that both excesses and deficiencies in specific neural circuits can contribute to pathology.
Anxiety Disorders: While the serotonin system is a primary target for many anxiolytic medications, the catecholamines also play a significant role in the stress and fear response. By modulating the levels of norepinephrine and dopamine, this compound could potentially temper the physiological arousal associated with anxiety. However, there is a lack of specific preclinical or clinical studies investigating this compound for anxiety disorders. Future research would be needed to determine its efficacy and the specific anxiety subtypes that might benefit from this mechanism.
ADHD: The neurobiology of ADHD is closely linked to deficits in dopamine and norepinephrine signaling in the prefrontal cortex. Stimulant medications, the first-line treatment for ADHD, act by increasing the availability of these neurotransmitters. At first glance, a catecholamine synthesis inhibitor like this compound would seem counterintuitive. However, the complexity of dopamine pathway regulation suggests that in certain contexts, reducing excessive tonic dopamine levels could potentially improve phasic signaling and cognitive function. Animal models of ADHD, such as the spontaneously hypertensive rat (SHR), are well-established and could be utilized to explore the effects of this compound on inattention, hyperactivity, and impulsivity nih.govmdpi.comfrontiersin.orguc.pt. To date, such studies have not been widely published.
Research on Dopamine-Related Disorders (e.g., Dystonias, Dyskinesias, Addiction)
The direct impact of this compound on dopamine synthesis makes it a candidate for investigation in movement disorders and addiction, which are fundamentally linked to dopamine pathway dysfunction.
Dystonias and Dyskinesias: These movement disorders are often characterized by excessive or involuntary muscle contractions and are associated with abnormalities in the basal ganglia dopamine system. For instance, L-DOPA-induced dyskinesia in Parkinson's disease is a result of excessive and non-physiological dopamine receptor stimulation. A strategy to temper dopamine synthesis with this compound could, in theory, reduce the severity of these hyperkinetic movements. Preclinical evaluation in animal models of dystonia and dyskinesia would be a critical step in exploring this potential application nih.govresearchgate.net.
Addiction: The rewarding effects of addictive substances are mediated by a surge of dopamine in the mesolimbic pathway. By lowering the overall production of dopamine, this compound could potentially blunt the reinforcing properties of drugs of abuse and reduce cravings. This hypothesis would require extensive preclinical testing in animal models of addiction to ascertain its viability as a therapeutic approach.
Combination Therapeutic Strategies
In the context of oncology, this compound has been primarily investigated as part of a combination therapy, leveraging synergistic interactions to enhance its anti-cancer effects.
Co-administration with Methoxsalen, Phenytoin, and Sirolimus (MPS/SMK Therapy)
A proprietary combination therapy, known as SM-88, involves the co-administration of this compound with low doses of methoxsalen, phenytoin, and sirolimus nih.govresearchgate.net. This regimen has been explored in clinical trials for various advanced cancers, including a phase II study in metastatic pancreatic cancer nih.govnih.gov.
The rationale for this combination is multi-faceted, aiming to exploit the unique metabolic characteristics of cancer cells:
mTOR Inhibition: Sirolimus is a well-characterized inhibitor of the mammalian target of rapamycin (mTOR) nih.govnih.govmdpi.commdpi.comoncohemakey.com. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism nih.govnih.govmdpi.commdpi.comoncohemakey.com. In cancer cells, mTOR signaling is often hyperactive. By inhibiting mTOR, sirolimus is thought to increase the cancer cells' reliance on external sources of amino acids, thereby enhancing the uptake of the dysfunctional amino acid, this compound.
CYP3A4 Induction: Phenytoin is a known inducer of cytochrome P450 enzymes, including CYP3A4 nih.govatcmeetingabstracts.com. This induction is hypothesized to increase the production of reactive lipid species, which can contribute to oxidative stress within the tumor microenvironment.
Oxidative Stress Catalysis: Methoxsalen is believed to enhance the effects of oxidative stress within cancer cells researchgate.net. The SM-88 regimen is designed to collectively increase intracellular oxidative stress to a level that triggers apoptosis in cancer cells, which are often more vulnerable to such insults than normal cells due to their altered metabolism nih.govresearchgate.net.
Table 1: Components of MPS/SMK Therapy and their Hypothesized Roles
| Component | Mechanism of Action | Rationale for Inclusion |
|---|---|---|
| This compound | Dysfunctional tyrosine analog | Disrupts protein synthesis in cancer cells |
| Methoxsalen | Enhances oxidative stress | Increases intracellular reactive oxygen species |
| Phenytoin | CYP3A4 inducer | Increases production of reactive lipid species |
| Sirolimus | mTOR inhibitor | Increases cancer cell uptake of this compound |
Integration with Standard of Care Chemotherapies
The potential for integrating this compound with standard of care chemotherapies is an area that remains to be fully explored. The unique mechanism of targeting cancer cell metabolism and inducing oxidative stress could potentially synergize with conventional cytotoxic agents that act through different mechanisms, such as DNA damage or microtubule disruption. For example, preclinical studies could investigate the combination of this compound with platinum-based agents like cisplatin or taxanes like paclitaxel. However, there is a lack of published preclinical or clinical data specifically evaluating these combinations. The development of SM-88 was discontinued for metastatic pancreatic cancer after a futility analysis showed lower overall survival compared to standard-of-care chemotherapies, highlighting the complexities of integrating novel therapies with existing treatment paradigms pcori.org.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cisplatin |
| Dopamine |
| Epinephrine |
| L-DOPA |
| Methoxsalen |
| Metyrosine |
| Norepinephrine |
| Paclitaxel |
| Phenytoin |
| This compound |
| Serotonin |
| Sirolimus |
Potential Combinations with Immunotherapies
This compound (also known as SM-88) is an investigational dysfunctional tyrosine derivative designed to interrupt protein synthesis and induce high levels of oxidative stress within cancer cells. cancer.govcancernetwork.comnih.gov The mechanism is intended to exploit the metabolic differences in cancer cells, which often have a higher avidity for amino acids like tyrosine compared to normal cells. cancer.govnih.gov By being preferentially absorbed by cancer cells, this compound is thought to lead to cell death. cancer.gov
The proposed mechanism of action for this compound includes the induction of oxidative stress and the alteration of immune function, potentially leading to enhanced immune recognition of tumor cells. cancernetwork.commdpi.com This provides a strong scientific rationale for combining this compound with immunotherapies, such as immune checkpoint inhibitors (ICIs). Immune checkpoint inhibitors, like anti-PD-1 or anti-CTLA-4 antibodies, function by blocking inhibitory signals and unleashing the patient's immune system to attack cancer cells. nih.govpharmacytimes.com
Theoretically, by increasing oxidative stress and altering the tumor microenvironment, this compound could make tumors more visible and susceptible to an immune system that has been activated by checkpoint inhibitors. This potential synergy could overcome some mechanisms of immune resistance. nih.govfrontiersin.org While this remains a promising area for therapeutic development, clinical trial data specifically evaluating the combination of this compound with immune checkpoint inhibitors is still emerging.
Biomarker Discovery and Patient Stratification
The development of biomarkers to predict response and stratify patient populations is a critical component of this compound's clinical investigation. Research has focused on circulating tumor cells, radiomic analysis, transporter expression, and the mutational status of key genes.
Circulating Tumor Cell (CTC) Analysis as a Prognostic and Predictive Marker
Circulating tumor cells (CTCs) are cancer cells shed from a tumor that circulate in the bloodstream and are considered to be precursors to metastasis. fiercebiotech.com The enumeration and analysis of CTCs provide a minimally invasive "liquid biopsy" that can help in determining patient prognosis. nih.gov In multiple cancer types, a higher CTC count is associated with poorer progression-free and overall survival. jcancer.org
In clinical studies involving this compound for pancreatic ductal adenocarcinoma (PDAC), CTCs have been identified as a valuable prognostic biomarker. fiercebiotech.com One phase 2 study reported a significant decline in CTCs among patients treated with SM-88 and observed a direct correlation between this reduction and improved overall survival. fiercebiotech.com
| Biomarker | Finding | Implication | Source |
|---|---|---|---|
| Circulating Tumor Cells (CTCs) | An 80% decline in CTCs was observed in patients during a phase 2 study. | The decline in CTCs correlated with overall survival, suggesting CTCs can be a prognostic marker for SM-88 therapy. | fiercebiotech.com |
Radiomic Quantitative Textural Analysis (QTA) for Outcome Correlation
Radiomics is an emerging field that involves extracting a large number of quantitative features from medical images, such as CT or MRI scans. mdpi.com This quantitative textural analysis (QTA) can provide insights into tumor pathophysiology and has the potential to predict treatment response and outcomes. nih.gov
Preliminary research has explored the use of radiomics in patients treated with this compound. An analysis presented from a phase II study in metastatic pancreatic cancer found a correlation between the radiomic features of the largest metastases at baseline and the number of baseline CTCs. This suggests that imaging characteristics may serve as a non-invasive surrogate for underlying disease biology and could potentially help predict which patients are more likely to benefit from this compound. nih.gov
Correlation with Transporter Expression (e.g., LAT1)
This compound is a dysfunctional amino acid that mimics tyrosine to enter cancer cells. nih.gov Its uptake is dependent on amino acid transporters expressed on the cell surface. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a primary transporter of large neutral amino acids, including tyrosine.
Numerous studies have shown that LAT1 is significantly overexpressed in a wide variety of human cancers compared to normal tissues, and its expression level often correlates with tumor proliferation and a poorer prognosis. pharmacytimes.com The high expression of LAT1 in tumor cells facilitates the increased uptake of essential amino acids needed to support rapid growth. This dependency presents a therapeutic opportunity. The efficacy of this compound is logically linked to the expression of LAT1, as higher transporter levels would likely lead to greater uptake of the dysfunctional amino acid into the cancer cell. Therefore, LAT1 expression is a key potential predictive biomarker for patient stratification.
| Cancer Type | Level of LAT1 Expression | Prognostic Significance |
|---|---|---|
| Breast Cancer | High expression correlated with ER-negativity and higher grade | Independent indicator of poor outcomes in ER-positive/HER2-negative patients pharmacytimes.com |
| Pancreatic Cancer | Considered an important prognostic indicator | Associated with poorer patient prognosis |
| Non-Small Cell Lung Cancer | Positively correlated with lymph node metastasis | Associated with poor prognosis |
| Prostate Cancer | Expression increases as tumors become hormone-refractory | Associated with cancer progression |
| Gastric Carcinomas | High expression compared to non-cancerous lesions | Correlated with invasiveness and prognosis |
p53 Status and Response Prediction
The tumor suppressor gene TP53 is one of the most frequently mutated genes in human cancer, with mutations occurring in approximately 77% of pancreatic cancers, a key area of investigation for this compound. mdpi.com The p53 protein plays a critical role in controlling cell cycle arrest and apoptosis following DNA damage, and its mutational status can influence a tumor's response to various therapies. For certain treatments, TP53 mutations have been associated with both sensitivity and resistance.
The direct role of p53 status in predicting the efficacy of this compound is an area of ongoing investigation. While preclinical models of pancreatic cancer driven by Tp53 mutations have been utilized in cancer research, specific clinical data correlating patient p53 status with outcomes from this compound treatment have not been prominently reported in the available literature. Determining whether a specific TP53 mutation status sensitizes tumors to the oxidative stress induced by this compound will be a critical step in refining patient selection for this novel metabolic therapy.
Pharmacological Interactions and Mechanisms of Resistance
Drug-Drug Interactions Profile
The interactions of racemetirosine with other medications can either potentiate its effects, leading to increased risk of adverse reactions, or diminish its therapeutic efficacy.
Interactions Influencing Efficacy or Safety
This compound's primary effect is the inhibition of catecholamine synthesis, which can lead to sedative effects. upertis.ac.id When co-administered with other central nervous system (CNS) depressants, this sedative effect can be significantly amplified.
Key Interactions:
CNS Depressants: Concurrent use of this compound with alcohol, opioid medications, sleeping pills, muscle relaxers, or medicines for anxiety can worsen drowsiness and impair coordination. drugs.comdrugfuture.com
Antipsychotic Medications: Co-administration with antipsychotic drugs may increase the risk of extrapyramidal symptoms due to the dopaminergic blockade by both agents. drugs.comdrugbank.com Additive effects such as sedation and anticholinergic symptoms (dry mouth, blurred vision) can also occur. drugs.com
Levodopa (B1675098): Using this compound with levodopa, a precursor of dopamine (B1211576) used in Parkinson's disease treatment, can lead to complex interactions. While this compound inhibits dopamine synthesis, levodopa aims to increase it. This can potentially reduce the effectiveness of both drugs and increase side effects like dizziness and confusion. drugs.comwebmd.comdrugbank.com
Antihypertensive Agents: this compound can enhance the hypotensive effects of other blood pressure-lowering medications, necessitating careful monitoring. drugbank.com
There is no clear evidence to suggest that this compound is a significant inducer or inhibitor of the cytochrome P450 (CYP450) enzyme system, which is a common pathway for many drug interactions. upertis.ac.idpdr.netnih.gov The majority of its documented interactions are pharmacodynamic in nature, resulting from additive effects on the CNS or cardiovascular system. frontiersin.org
Mechanisms of Intrinsic and Acquired Resistance
Resistance to this compound can manifest as a diminished therapeutic response over time, a phenomenon that can be attributed to several biological mechanisms.
Cellular Adaptation to Metabolic Disruption
The primary mechanism of action for this compound is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. patsnap.comamegroups.org Cells can adapt to this inhibition through several compensatory mechanisms:
Enzyme Upregulation: Tumor cells may respond to the chronic blockade of tyrosine hydroxylase by increasing the synthesis of the enzyme itself. This would require higher concentrations of this compound to achieve the same level of inhibition.
Feedback Inhibition Alteration: In normal physiology, catecholamines exert feedback inhibition on tyrosine hydroxylase. nih.gov In some tumor cells, this feedback mechanism may be defective, contributing to baseline overproduction of catecholamines and potentially influencing the response to competitive inhibitors. amegroups.org
Increased Substrate Availability: Cells might adapt by increasing the uptake of tyrosine, the substrate for tyrosine hydroxylase, to overcome the competitive inhibition.
Role of Tumor Heterogeneity
Pheochromocytomas and paragangliomas are known to be highly heterogeneous tumors, both genetically and biochemically. nih.govmdpi.com This heterogeneity can lead to varied responses to this compound treatment among different subclones within the same tumor.
Variable Gene Expression: Different populations of tumor cells may have varying expression levels of tyrosine hydroxylase or other enzymes in the catecholamine synthesis pathway. nih.gov
Biochemical Phenotypes: Tumors can have different secretory profiles, with some producing predominantly norepinephrine (B1679862) and others a mix of norepinephrine and epinephrine. nih.gov This can influence the clinical presentation and the response to therapy. For instance, tumors with succinate (B1194679) dehydrogenase subunit B (SDHB) mutations have a distinct metabolic profile and a higher risk of malignancy, which could affect treatment outcomes. nih.gov
Immune Microenvironment: The tumor microenvironment, including the presence of immune cells, can influence tumor growth and resistance. oup.commdpi.com While direct links to this compound resistance are still being explored, the concept of "hot" (immunologically active) versus "cold" tumors is an area of active research. oup.com
Pathways Bypassing this compound's Effects
Even with effective inhibition of tyrosine hydroxylase, tumor cells may utilize alternative pathways to produce catecholamines or other biologically active molecules.
Alternative Synthesis Routes: Research has shown that in the presence of tyrosine hydroxylase inhibition by metyrosine, there can be an increase in plasma DOPA and its metabolites. nih.gov This suggests that excess tyrosine may be shunted towards an alternative pathway, possibly involving the enzyme tyrosinase, to produce DOPA and subsequently other amines. nih.gov
Metabolic Reprogramming: Cancer cells are known to undergo metabolic reprogramming to survive and proliferate. wjgnet.com They may activate bypass signaling pathways to overcome the effects of targeted therapies. researchgate.net While not extensively studied for this compound specifically, this is a known mechanism of resistance for many anti-cancer agents.
Strategies for Overcoming Resistance
Addressing resistance to this compound often involves a multi-faceted approach, primarily centered on combination therapy.
Combination with Adrenergic Blockers: A common and effective strategy is to combine this compound with alpha-adrenergic blockers (e.g., phenoxybenzamine) and, if necessary, beta-blockers. upertis.ac.idnih.gov This dual approach targets both the synthesis of catecholamines (with this compound) and their action at the receptor level (with adrenergic blockers). This combination has been shown to provide better blood pressure control and reduce intraoperative complications during the surgical removal of pheochromocytomas. amegroups.orgnih.govjst.go.jp
Targeting Multiple Pathways: For drug resistance in general, strategies include developing agents that inhibit multiple targets or biosynthetic pathways simultaneously. nih.gov This reduces the likelihood of resistance developing through a single-target mutation or adaptation.
Modulating the Tumor Microenvironment: Emerging strategies for cancer therapy involve modulating the tumor microenvironment to make it less hospitable for tumor growth and more responsive to treatment. This can include targeting immunosuppressive cells or pathways to enhance the body's anti-tumor immune response. mdpi.comasco.org
Rational Design of Combination Therapies
The therapeutic strategy for this compound, also known as SM-88, is fundamentally rooted in its rational combination with other agents designed to potentiate its anti-neoplastic effects. This compound is a dysfunctional tyrosine derivative that exploits the altered metabolic pathways of cancer cells. asco.orgontosight.airesearchgate.net Many cancer cells exhibit an increased uptake and reliance on amino acids like tyrosine to fuel their rapid proliferation. nih.govpancan.org this compound acts as a metabolic Trojan horse; upon uptake, it is incorporated into cellular processes, disrupting protein synthesis, including that of critical proteins like Mucin 1 (MUC1), which in turn leads to increased oxidative stress and cell death. nih.govmdpi.com
This mechanism is selectively toxic to cancer cells, which avidly consume tyrosine, while largely sparing normal, healthy cells that do not. nih.govletswinpc.org To enhance this targeted effect, this compound is co-administered with a specific combination of agents known as MPS: methoxsalen, phenytoin, and sirolimus. letswinpc.orgnyu.edunih.gov These drugs are repurposed and administered at low doses where they are not expected to have direct anti-cancer activity on their own, but rather to create a physiological environment that maximizes the efficacy of this compound. nih.govnih.gov
The rationale for each component of the MPS regimen is as follows:
Sirolimus : An mTOR inhibitor, sirolimus is used to block glucose utilization by the cancer cell. This metabolic shift is hypothesized to increase the cell's reliance on and uptake of amino acids, thereby increasing the absorption of this compound. nih.govnih.gov
Phenytoin : This agent is included to induce reactive lipid species. nih.govnih.gov The increase in these species contributes to a state of heightened oxidative stress within the tumor cell, synergizing with the stress induced by this compound.
Methoxsalen : This compound is believed to act as a catalyst for oxidative stress-induced cell death, further amplifying the cytotoxic effects of this compound within the cancer cell. nih.govnih.gov
This combination therapy is designed to launch a multi-pronged attack on the cancer cell's metabolism, leading to apoptosis by overwhelming its ability to regulate reactive oxygen species (ROS). nih.gov Clinical trials have been conducted to evaluate this combination in various cancers, including pancreatic and prostate cancer. nih.govjci.org
| Component | Hypothesized Mechanism of Action in Combination | Reference |
|---|---|---|
| This compound (SM-88) | Acts as a dysfunctional tyrosine analog, disrupting protein synthesis and inducing oxidative stress in cancer cells that avidly consume amino acids. | nih.govmdpi.com |
| Sirolimus | Blocks glucose utilization, thereby increasing the cancer cell's uptake of amino acids, including this compound. | nih.govnih.gov |
| Phenytoin | Induces the production of reactive lipid species, contributing to increased intracellular oxidative stress. | nih.govnih.gov |
| Methoxsalen | Enhances and catalyzes the effects of oxidative stress within the cancer cell, promoting apoptosis. | nih.govnih.gov |
Sequential Treatment Approaches
The development and clinical evaluation of this compound have often focused on its use in a sequential manner, particularly for patients with advanced cancers who have progressed after receiving standard-of-care treatments. letswinpc.orgnih.gov For malignancies like metastatic pancreatic ductal adenocarcinoma (mPDAC), where treatment options are limited after initial therapies fail, this compound offers a novel, metabolism-based approach. nih.govjcancer.org
Clinical studies have investigated the SM-88 regimen (this compound plus MPS) in heavily pretreated patient populations. asco.orgletswinpc.org For instance, a randomized Phase 2/3 study enrolled patients with metastatic pancreatic cancer whose disease had progressed on prior chemotherapy regimens. letswinpc.orgnyu.edu This positions this compound as a second-line or later therapeutic option, following failure of established treatments such as FOLFIRINOX or gemcitabine-based combinations. nyu.edunih.gov
Research findings from a Phase 2 study in patients with mPDAC treated in the second line and beyond demonstrated different outcomes based on the line of therapy. nih.gov This highlights the potential importance of sequencing in the treatment paradigm.
| Treatment Line | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Reference |
|---|---|---|---|
| Second Line | 8.1 months | 3.8 months | nih.gov |
| Third Line or Later (≥ Third Line) | 3.7 months | 1.8 months | nih.gov |
The rationale for using a metabolism-based therapy like this compound sequentially is tied to the mechanisms of resistance to conventional chemotherapy. jcancer.orgwjgnet.com Tumors can develop resistance to DNA-damaging agents and other cytotoxic drugs through various mechanisms. researchgate.netwjgnet.com By targeting the fundamental metabolic vulnerabilities of cancer cells, the this compound combination provides a distinct mechanism of action that may be effective even in tumors that have become refractory to previous treatments. mdpi.comnih.gov The strategy aims to delay the need for subsequent, potentially more toxic, therapies while maintaining quality of life. nih.gov
Immunological Aspects and Tumor Microenvironment Modulation
Impact on Tumor Immunogenicity
A key aspect of racemetirosine's anticancer effect is its ability to enhance the immunogenicity of tumor cells, making them more recognizable and vulnerable to the host's immune system. nih.govmdpi.com This is primarily achieved through the disruption of mucin-1 (MUC1) protein synthesis. jcancer.orgcancer.govmdpi.com MUC1 is a transmembrane protein that is highly overexpressed in many types of cancer cells. cancer.gov It plays a crucial role in protecting cancer cells from the immune system and regulating the cellular response to oxidative stress. cancer.gov
By interfering with tyrosine-mediated metabolic pathways, this compound prevents the proper synthesis of MUC1. nih.govcancer.gov The resulting loss of MUC1 compromises the integrity of the cancer cell membrane. cancer.gov This disruption is thought to expose tumor-associated antigens that were previously shielded, thereby enhancing immune recognition. cancer.govmdpi.com Furthermore, the interference with MUC1 activity leads to a significant increase in intracellular reactive oxygen species (ROS), causing heightened oxidative stress and ultimately triggering apoptotic signaling and cell death, which can further release tumor antigens and stimulate an immune response. jcancer.orgnih.govresearchgate.net
Modulation of the Tumor Microenvironment (TME)
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that plays a critical role in tumor progression and immune evasion. nih.govnih.gov Pancreatic tumors, for instance, are known to create a highly immunosuppressive microenvironment by recruiting cells that dampen the anti-tumor immune response. mdpi.comnih.gov this compound has demonstrated the potential to remodel this hostile environment, making it more conducive to an effective anti-tumor immune attack. aacrjournals.orgbusinesswire.com
This compound appears to directly target and reduce the populations of key immunosuppressive cells within the TME.
Regulatory T-cells (Tregs): Tregs are a subset of T-cells that suppress the immune response, and their presence in tumors is a major barrier to effective cancer immunotherapy. mdpi.comnih.gov Preclinical studies have shown that treatment with this compound can lead to a reduction in the levels of Tregs within the tumor microenvironment. businesswire.comfiercebiotech.comfiercebiotech.com This decrease in Treg populations may alleviate the immunosuppressive signaling within the tumor, allowing for a more robust activation of cytotoxic T-cells against the cancer. businesswire.comamazonaws.com
Macrophage Polarization: Tumor-associated macrophages (TAMs) can exist in different functional states. M2-polarized macrophages are generally considered to be tumor-permissive, suppressing immune responses and promoting tumor growth, while M1-polarized macrophages have anti-tumor functions. amazonaws.comresearchgate.net this compound has been shown to reduce the levels of immunosuppressive M2 macrophages. fiercebiotech.comfiercebiotech.com Ongoing research is focused on further clarifying its effect on the M1/M2 macrophage ratio, with initial data suggesting that racemetyrosine may preserve the anti-tumor M1 populations while decreasing the pro-tumor M2 populations. aacrjournals.orgamazonaws.comresearchgate.net An alteration in this ratio in favor of the M1 phenotype could significantly contribute to the suppression of tumor growth. amazonaws.com
Table 1: Effects of this compound on Immunosuppressive Cells in Preclinical Models
| Cell Type | Effect Observed | Model System | Reference |
|---|---|---|---|
| Regulatory T-cells (Tregs) | Dose-dependent reduction | Pancreatic Cancer Mouse Models | businesswire.comfiercebiotech.com |
| M2 Macrophages | Reduction in levels | Pancreatic Cancer Mouse Models | fiercebiotech.comfiercebiotech.com |
| Macrophage Polarization | Potential shift from M2 to M1 phenotype | In Vivo Tumor Microenvironment | aacrjournals.orgamazonaws.comresearchgate.net |
This compound's immunomodulatory effects may also stem from its activity as a tyrosine hydroxylase inhibitor. aacrjournals.orgchemsrc.comtargetmol.com Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines (such as dopamine (B1211576), epinephrine, and norepinephrine), which are signaling molecules that can influence inflammation and immune responses. amazonaws.comchemsrc.com By inhibiting this enzyme, racemetyrosine can deplete catecholamine levels. aacrjournals.orgchemsrc.com This inhibition of catecholamine synthesis is being explored as a potential mechanism for its immunomodulatory effects within the tumor microenvironment. aacrjournals.orgresearchgate.netresearcher.life Furthermore, metyrosine, a related compound, has been shown to exert anti-inflammatory effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, an enzyme involved in producing pro-inflammatory prostaglandins. chemsrc.com
Preclinical and Clinical Evidence of Immunomodulation
The immunomodulatory properties of racemetyrosine have been documented in both laboratory studies and clinical investigations.
Preclinical research has provided the foundational evidence for racemetyrosine's impact on the immune system. In vivo studies using mouse models of pancreatic and colon cancer have demonstrated its ability to reduce tumor growth. nih.govbusinesswire.com These studies have specifically linked this anti-tumor activity to its immunomodulatory effects, including the reduction of immunosuppressive Tregs and M2 macrophages within the tumor. businesswire.comfiercebiotech.com Ongoing preclinical work continues to explore these mechanisms, with a focus on macrophage polarization and effects on various T-cell populations. aacrjournals.orgresearchgate.net
Table 2: Summary of Key Preclinical Immunomodulation Findings for this compound
| Study Type | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| In Vivo | Human Colon Cancer (HCT116) Xenograft | Significantly reduced tumor size compared to control. | businesswire.com |
| In Vivo | Pancreatic Cancer (PAN02) Model | Statistically significant tumor reduction; Reduction of Tregs and M2 macrophages. | businesswire.comfiercebiotech.com |
| In Vitro / In Vivo | Multiple Cancer Cell Lines (Pancreatic, Breast) | Increased ROS generation; Induction of autophagy; Ongoing analysis of macrophage polarization (M1/M2 ratio) and T-cell populations. | aacrjournals.orgamazonaws.comresearchgate.net |
Clinically, racemetyrosine (SM-88) has been evaluated in trials for various advanced cancers, including pancreatic cancer. nih.govdrugbank.com While a Phase II/III trial in metastatic pancreatic cancer was terminated, the agent has been administered to over 180 patients across different cancer types, demonstrating encouraging efficacy and safety findings. aacrjournals.orgresearchgate.net The preclinical data showing a reduction of immunosuppressive cells supports the rationale for exploring racemetyrosine in combination with other immunotherapies to potentially overcome resistance and enhance anti-tumor immunity. businesswire.com
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound (SM-88) |
| Mucin-1 (MUC1) |
| Metyrosine |
| Methoxsalen |
| Phenytoin |
| Sirolimus |
| Doxorubicin |
| Galunisertib |
| Gemcitabine |
| Durvalumab |
| Erlotinib |
| Nab-paclitaxel |
| APG-1387 |
| Adagrasib |
| MRTX1133 |
| HRS-4642 |
| PEGPH20 |
| Marimastat |
| Pamrevlumab |
| AG-270 |
| Salinomycin |
| ABM-1310 |
| Trastuzumab deruxtecan |
| Ginkgetin |
Computational and Structural Biology Aspects
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For racemetirosine, which is a racemic mixture of the D and L enantiomers of α-methyl-p-tyrosine, SAR studies are crucial for optimizing its therapeutic effects. This compound's primary mechanism involves acting as a dysfunctional amino acid.
Key structural features of this compound that are central to its activity include:
The Tyrosine Core: The p-hydroxyphenyl group and the amino acid backbone are essential for its recognition and transport into cells, particularly cancer cells that have a high demand for amino acids like tyrosine.
The α-Methyl Group: The presence of a methyl group at the alpha position is a critical modification that distinguishes this compound from natural tyrosine. This modification is believed to be responsible for its "dysfunctional" nature once incorporated into cellular processes.
While extensive public data on a wide range of this compound derivatives is limited, the existing research on this compound, often referred to as SM-88 in clinical studies, provides insights into its SAR. The primary therapeutic strategy involves using this compound as a dysfunctional tyrosine analog that gets taken up by cancer cells via transporters like L-amino acid transferase-1 (LAT1). Once inside the cell, it is thought to disrupt protein synthesis. Specifically, it may interfere with the production of Mucin-1 (MUC1), a protein highly overexpressed in many cancers that plays a role in protecting cancer cells from oxidative stress. The disruption of MUC1 synthesis leads to increased reactive oxygen species (ROS), heightened oxidative stress, and ultimately, apoptosis of the cancer cell.
To enhance its anticancer activity, this compound is often administered as part of a combination regimen (referred to as the SM-88 regimen) that includes methoxsalen, phenytoin, and sirolimus.
Sirolimus , an mTOR inhibitor, is thought to increase the cancer cells' demand for tyrosine, thereby enhancing the uptake of this compound.
Phenytoin is believed to induce the release of reactive lipid species, which can further increase oxidative stress within the cancer cell.
Methoxsalen can promote oxidative reactions, contributing to the overall oxidative stress-mediated apoptosis.
Future SAR studies on this compound derivatives could explore modifications to the phenyl ring, the α-methyl group, or the amino acid backbone to potentially enhance its selective uptake by cancer cells, increase its ability to disrupt protein synthesis, or improve its synergistic effects with other agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not widely published in peer-reviewed literature, the principles of QSAR can be applied to understand the key molecular features that may govern its activity.
A hypothetical QSAR study on this compound and its analogs would typically involve the following steps:
Data Set Collection: A series of this compound derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., inhibition of cancer cell growth, inhibition of tyrosine hydroxylase) would be measured.
Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
For a molecule like this compound, which acts as a tyrosine hydroxylase inhibitor, QSAR models could help in designing more potent inhibitors. By analyzing the QSAR model, researchers could identify which structural features are most important for enhancing the inhibitory activity. For instance, the model might reveal that increasing the hydrophobicity of a particular region of the molecule or altering the electronic properties of the phenyl ring could lead to better binding to the active site of tyrosine hydroxylase.
In the context of its use in cancer therapy, QSAR models could be developed to predict the ability of this compound analogs to be transported by LAT1 or to disrupt protein synthesis. Such models would be invaluable in the rational design of new anticancer agents with improved efficacy and selectivity.
Structural Similarities to Other Amino Acids and Related Compounds
The biological activity of this compound is intrinsically linked to its structural resemblance to the endogenous amino acid L-tyrosine and other related compounds. This compound is α-methyl-DL-tyrosine, meaning it shares the same basic structure as tyrosine but with an additional methyl group at the alpha-carbon. This seemingly small modification has significant biochemical
Future Directions, Translational Research, and Unmet Needs
Elucidating Remaining Mechanistic Complexities
While the foundational mechanism of Racemetirosine is understood to involve the disruption of cancer cell metabolism, several layers of its activity require deeper investigation. This compound, a modified tyrosine mimetic, is believed to be preferentially taken up by cancer cells that have a high demand for amino acids. nih.gov Once inside the cell, it acts as a dysfunctional building block, interfering with critical processes such as protein synthesis, which can lead to increased oxidative stress and subsequent cell death. nih.govjcancer.orgbiospace.com Preclinical studies have shown that its effects include the induction of reactive oxygen species (ROS), disruption of autophagy, and immunomodulation within the tumor microenvironment. aacrjournals.orgbusinesswire.com
However, the precise molecular interactions and the complete sequence of events following its cellular uptake are not fully mapped. Future research should aim to:
Define the complete target profile: Identify the full range of proteins and metabolic pathways directly and indirectly affected by the incorporation of this dysfunctional amino acid. While Mucin 1 (MUC1) has been identified as a key protein whose synthesis is disrupted, other critical protein targets likely exist. jcancer.orgmdpi.com
Unravel the interplay of cellular stress pathways: Clarify the detailed interplay between the induction of oxidative stress, the disruption of autophagy, and the triggering of apoptosis. businesswire.com Understanding how these pathways are co-regulated could reveal synergistic vulnerabilities.
Investigate immunomodulatory effects: Further characterize how this compound alters the tumor microenvironment. Initial data suggests it can reduce immunosuppressive cells like regulatory T lymphocytes, which supports exploring combinations with immunotherapies. businesswire.comfirstwordpharma.com A deeper understanding of its impact on various immune cell subsets is needed.
Explore the role of racemization: The compound is a racemic mixture of D and L isomers. researchgate.net The specific contribution of each isomer to the overall therapeutic effect and their individual mechanisms of action are not fully understood and represent a key area for mechanistic elucidation. mdpi.com
Identification of Novel Biomarkers for Response and Resistance
To optimize the clinical application of this compound and integrate it into precision medicine, the identification of predictive biomarkers is crucial. Current research has pointed toward several promising candidates, but further validation and discovery are needed.
Circulating Tumor Cells (CTCs): In clinical studies, particularly in prostate cancer, a reduction in CTCs has emerged as a strong indicator of response and disease control. nih.gov Patients who achieved a significant decrease in CTC counts experienced better outcomes, suggesting that CTCs could serve as a more dynamic and potentially more useful biomarker than traditional markers like PSA in this context. nih.gov
Amino Acid Transporters: The expression of L-type amino acid transporter 1 (LAT1), which facilitates the uptake of tyrosine and other large neutral amino acids, is being investigated as a potential biomarker. aacrjournals.orgresearchgate.net High LAT1 expression on tumor cells could theoretically predict greater uptake of this compound and, consequently, a better therapeutic response.
Metabolic and Genetic Profiles: Since this compound targets cancer metabolism, tumors with specific metabolic signatures, such as a heightened dependency on tyrosine, may be more susceptible. nih.gov Future studies should correlate treatment outcomes with tumor genomic and metabolic profiles, including mutations in genes like KRAS, TP53, and others that are known to reprogram cellular metabolism. mdpi.compharmaceutical-technology.com This could help identify patient populations most likely to benefit.
Future biomarker research should focus on developing validated assays for these markers and exploring novel candidates through comprehensive -omics analyses of patient samples from clinical trials. This will be essential for understanding mechanisms of both innate and acquired resistance.
Development of Advanced In Vitro and In Vivo Models
The preclinical evaluation of this compound has utilized a range of standard cancer models. These have been instrumental in establishing its initial anti-cancer activity and elucidating its mechanism of action.
Interactive Table: Preclinical Models Used in this compound Research Use the filter and search functions to explore the models.
While informative, these models have limitations. Future efforts should focus on developing more sophisticated and clinically relevant systems:
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better retain the heterogeneity and architecture of the original human tumor. Developing a bank of PDX models would be invaluable for testing this compound's efficacy across a wider range of tumor subtypes and for identifying resistance mechanisms.
Patient-Derived Organoids (PDOs): Three-dimensional organoid cultures derived from patient tumors can be used for higher-throughput drug screening and can more accurately predict patient-specific responses. PDOs would allow for the rapid testing of this compound alone and in combination with other agents.
Humanized Mouse Models: To better study the immunomodulatory effects of this compound, in vivo models with a reconstituted human immune system are needed. These models would be critical for evaluating its potential in combination with immune checkpoint inhibitors and other immunotherapies.
Exploration of New Oncological Indications
Early clinical data has shown that this compound has potential anti-tumor activity across a broad spectrum of cancers, with responses observed in 15 different types, including both solid and liquid tumors. firstwordpharma.comannualreports.comfirstwordpharma.com This broad activity is consistent with its mechanism of targeting a fundamental metabolic vulnerability common to many cancer types. biospace.comfirstwordpharma.com
Interactive Table: Oncological Indications Investigated for this compound Use the filter and search functions to explore indications and development phases.
Future research should systematically explore other oncological indications where metabolic vulnerabilities are prominent. This could include:
Hepatocellular carcinoma, which often exhibits altered amino acid metabolism.
Renal cell carcinoma, another cancer type known for its distinct metabolic profile.
Melanoma, where metabolic targeting is an area of active investigation.
Even in indications where development was discontinued (B1498344), such as pancreatic cancer, there may be opportunities to re-explore this compound within specific, biomarker-defined patient subgroups or in novel combination regimens. springer.com
Further Investigation of Non-Oncological Therapeutic Potential
The mechanism of this compound as an inhibitor of tyrosine hydroxylase suggests potential therapeutic applications beyond oncology. pharmacompass.comwikipedia.org Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine). wikipedia.org The L-isomer, Metyrosine, is already approved for managing symptoms in patients with pheochromocytoma, a tumor that produces excess catecholamines. wikipedia.org
Future research could explore the utility of this compound in other conditions characterized by catecholamine dysregulation:
Neurological and Psychiatric Disorders: The modulation of dopamine (B1211576) and norepinephrine pathways could be relevant for conditions such as dystonia or other movement disorders. wikipedia.org
Cardiovascular Conditions: Given that catecholamines heavily influence heart rate and blood pressure, there might be a role in specific hypertensive states, although it is contraindicated for essential hypertension. wikipedia.org
Traumatic Brain Injury: One preclinical study suggested that alpha-methyltyrosine could reduce acute cardiovascular and behavioral issues in a mouse model of traumatic brain injury. medkoo.com
These potential applications are speculative and would require extensive preclinical investigation to establish a rationale for any clinical development.
Integration into Precision Medicine Paradigms
The ultimate goal for this compound is its successful integration into the framework of precision oncology. This requires a multi-faceted approach that moves beyond a "one-size-fits-all" strategy. nih.gov Key elements for achieving this include:
Biomarker-Driven Patient Selection: As discussed, using validated biomarkers such as CTC count, LAT1 expression, or specific metabolic profiles will be essential to identify patients who will derive the most benefit. nih.govaacrjournals.orgnih.gov
Rational Combination Therapies: The unique mechanism of this compound makes it an attractive candidate for combination with other treatments. Its ability to induce oxidative stress could synergize with radiation or certain chemotherapies. Its immunomodulatory effects provide a strong rationale for combining it with immune checkpoint inhibitors to overcome resistance in the tumor microenvironment. businesswire.com The combination with methoxsalen, phenytoin, and sirolimus has been explored to enhance its activity. nih.govjci.org
Dynamic Monitoring of Response: The use of liquid biopsies to monitor CTCs or circulating tumor DNA (ctDNA) during treatment could allow for real-time assessment of response and the early detection of resistance, enabling adaptive therapeutic strategies. nih.gov
Addressing Unmet Clinical Needs in Advanced Cancers
A primary driver for the development of this compound is the profound unmet need in many advanced and metastatic cancers. annualreports.com For many patients, the available therapies have been exhausted, are associated with debilitating toxicity, or offer only marginal benefits.
This compound aims to address these gaps in several key areas:
Heavily Pretreated Pancreatic Cancer: Pancreatic cancer has one of the poorest prognoses of all solid tumors. mdpi.compharmaceutical-technology.com For patients who have progressed after two or more lines of therapy, there are currently no FDA-approved treatments, and survival is measured in months. pharmaceutical-technology.comdrug-dev.com this compound was investigated in this third-line setting to offer a new option for this desperate patient population. biospace.comdrug-dev.com
High-Risk and Rare Cancers: The investigation of this compound in high-risk sarcomas highlights its potential application in rare cancers where treatment options are scarce and patient outcomes are poor. firstwordpharma.com
Delaying More Toxic Therapies: In non-metastatic, biochemically recurrent prostate cancer, this compound was studied as a potential way to control the disease without the significant side effects of androgen deprivation therapy (ADT). nih.gov Providing an effective, less toxic option could delay the need for hormonal therapies and preserve quality of life. nih.gov
By targeting a fundamental aspect of cancer biology, this compound represents a therapeutic strategy that could provide meaningful clinical benefit for patients with advanced, difficult-to-treat cancers who currently have few or no viable options. biospace.comdrug-dev.com Continued research into its mechanism, biomarkers, and optimal clinical use is essential to realize this potential.
Q & A
Q. How can researchers visualize complex interactions between this compound and co-administered drugs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
